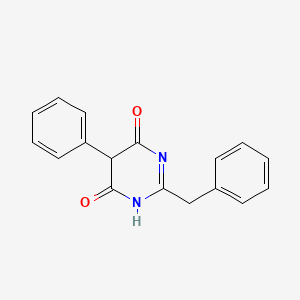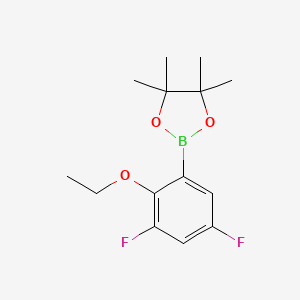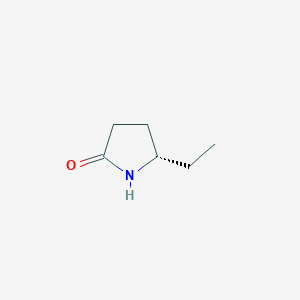
(5S)-5-ethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-ethylpyrrolidin-2-one: is a chiral compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides The compound is characterized by the presence of an ethyl group attached to the fifth carbon of the pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrolidinone: One common method involves the alkylation of pyrrolidinone. The reaction typically uses ethyl bromide as the alkylating agent in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the (5S) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions or chiral auxiliaries that direct the stereochemistry of the product.
Industrial Production Methods: Industrial production of (5S)-5-ethylpyrrolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent production of the desired enantiomer.
化学反応の分析
Types of Reactions:
Oxidation: (5S)-5-ethylpyrrolidin-2-one can undergo oxidation reactions to form corresponding lactams or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, nucleophiles in aprotic solvents.
Major Products:
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidinones.
科学的研究の応用
Chemistry:
Building Block: (5S)-5-ethylpyrrolidin-2-one serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with lactam structures.
Medicine:
Pharmaceuticals: Potential applications in the development of chiral drugs due to its specific stereochemistry. It may serve as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced strength or flexibility.
作用機序
The mechanism of action of (5S)-5-ethylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s lactam structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The ethyl group at the fifth position may influence the binding affinity and specificity of the compound.
類似化合物との比較
(5S)-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
(5S)-5-trifluoromethylpyrrolidin-2-one: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
(5S)-5-iodopyrrolidin-2-one: Features an iodine atom, making it useful for radiolabeling and imaging studies.
Uniqueness:
Steric Effects: The ethyl group in (5S)-5-ethylpyrrolidin-2-one provides unique steric effects that can influence its reactivity and interactions with other molecules.
Chirality: The specific (5S) configuration imparts chirality, making it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
(5S)-5-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
InChIキー |
QMXPTUUFGSTIKK-YFKPBYRVSA-N |
異性体SMILES |
CC[C@H]1CCC(=O)N1 |
正規SMILES |
CCC1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13900344.png)
![Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B13900347.png)

![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)
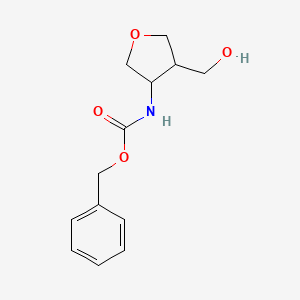
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)
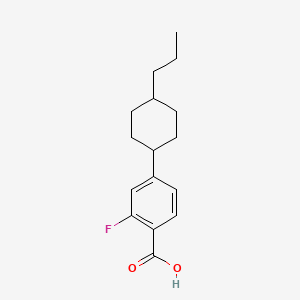


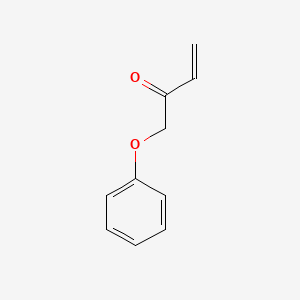
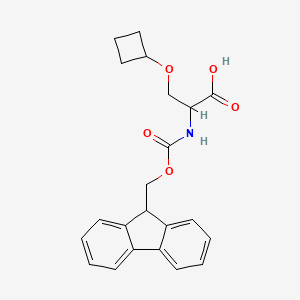
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
